Technical Guide: Synthesis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Technical Guide: Synthesis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. The synthesis is predicated on a two-step nucleophilic aromatic substitution sequence starting from the readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is valuable in the production of various agrochemicals.[1][2]
Proposed Synthetic Pathway
The synthesis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine can be achieved through a sequential amination strategy. The proposed pathway involves two primary steps:
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Selective Ammonolysis: 2,3-dichloro-5-(trifluoromethyl)pyridine is first reacted with ammonia. The substitution is expected to occur preferentially at the 2-position to yield 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
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Methylamination: The intermediate is then reacted with methylamine to substitute the remaining chlorine atom, yielding the final product, N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine.
The overall reaction scheme is presented below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine
This protocol is adapted from a documented procedure for the selective ammonolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]
Materials:
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2,3-dichloro-5-(trifluoromethyl)pyridine
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Methanol (or other suitable organic solvent like ethanol, isopropanol)
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Liquid ammonia
Equipment:
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High-pressure autoclave with stirring and temperature control
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Distillation apparatus
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Centrifuge
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Drying oven
Procedure:
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Charge a high-pressure autoclave (e.g., 5 L capacity) with 2,3-dichloro-5-(trifluoromethyl)pyridine (1000g), methanol (1500g), and liquid ammonia (935g). The molar ratio of the pyridine to ammonia should be approximately 1:10 to 1:18.[3]
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Seal the autoclave and begin stirring. Heat the reaction mixture to a set temperature of 125-135°C.[3]
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Maintain the reaction at this temperature for 8-15 hours. The internal pressure will be approximately 2.0-3.5 MPa.[3]
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After the reaction period, stop the heating and allow the autoclave to cool to below 40°C.
-
Carefully vent the excess ammonia pressure through an appropriate scrubbing system.
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Transfer the reaction mixture to a distillation apparatus and remove the organic solvent by distillation.
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Wash the resulting residue with water.
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Isolate the solid product by centrifugation.
-
Dry the product in an oven to obtain 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Step 2: Synthesis of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Materials:
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2-amino-3-chloro-5-(trifluoromethyl)pyridine
-
Methylamine (solution in a suitable solvent like THF, ethanol, or water)
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A suitable high-boiling point solvent (e.g., NMP, DMSO, or dioxane)
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Base (optional, e.g., K2CO3, Na2CO3) to scavenge HCl byproduct
Equipment:
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Round-bottom flask with reflux condenser and magnetic stirrer
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Heating mantle
-
Standard laboratory glassware for extraction and purification
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Rotary evaporator
-
Chromatography system (for purification)
Procedure:
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In a round-bottom flask, dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine in a suitable solvent.
-
Add an excess of methylamine solution. An optional inorganic base may be added at this stage.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Further purification, if necessary, can be achieved by column chromatography to yield pure N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine.
Data Presentation
The following tables summarize the available quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C6H2Cl2F3N | 215.99 | 8-9 | Light yellow liquid[3] |
| 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | C6H4ClF3N2 | 196.56 | 86-90 | Solid |
| N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine | 172648-55-4 | C7H8F3N3 | 191.15 | 106-110 | White to orange/green powder/crystal[4] |
Table 2: Reaction Parameters and Yields
| Reaction Step | Product | Temperature (°C) | Pressure (MPa) | Time (h) | Purity (%) | Yield (%) |
| Step 1 | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 125-135 | 2.0-3.5 | 8-15 | >99 | ~90[3] |
| Step 2 | N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine | Reflux (solvent dependent) | Atmospheric | Not specified | Not specified | Not specified |
Note: Data for Step 2 is not available in the public domain and would require experimental determination.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Caption: General laboratory workflow for the two-step synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. scribd.com [scribd.com]
- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
